Product packaging for 5-Chloro-2-(piperidin-3-yloxy)pyridine(Cat. No.:CAS No. 1250188-27-2)

5-Chloro-2-(piperidin-3-yloxy)pyridine

Cat. No.: B2938625
CAS No.: 1250188-27-2
M. Wt: 212.68
InChI Key: WLCBORVYRFBJOS-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are fundamental building blocks in the realm of medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structural motifs. nih.gov Their prevalence stems from their ability to engage in various biological interactions, including hydrogen bonding, and their capacity to modulate the physicochemical properties of a molecule, such as solubility and metabolic stability. Pyridine (B92270), an aromatic six-membered ring with one nitrogen atom, and its saturated counterpart, piperidine (B6355638), are particularly noteworthy for their versatile chemical reactivity and conformational flexibility. These characteristics allow for the fine-tuning of a compound's pharmacological profile, making them indispensable tools for medicinal chemists.

Overview of Privileged Structures in Bioactive Compounds

The concept of "privileged structures" refers to molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets with high affinity. These frameworks serve as versatile templates for the development of new drugs across different therapeutic areas. The inherent structural features of privileged scaffolds allow for the introduction of diverse substituents, enabling the exploration of a wide chemical space and the optimization of biological activity. Both pyridine and piperidine rings are considered privileged structures due to their frequent appearance in a vast array of bioactive molecules and approved pharmaceuticals.

Contextualization of 5-Chloro-2-(piperidin-3-yloxy)pyridine within Pyridinone and Pyridine-Piperidine Chemical Space

The compound this compound is a hybrid molecule that incorporates both a substituted pyridine ring and a piperidine moiety linked by an ether bond. This places it squarely within the rich chemical space of pyridine-piperidine derivatives. The pyridinone core, a class of compounds characterized by a pyridine ring bearing a carbonyl group, is also relevant to the discussion of 2-alkoxypyridines, as they can be considered derivatives or bioisosteres. frontiersin.orgnih.gov Pyridinones are recognized for their ability to act as both hydrogen bond donors and acceptors, contributing to their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. frontiersin.orgnih.gov The combination of the pyridine and piperidine scaffolds in this compound suggests a molecule designed to leverage the advantageous properties of both privileged structures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13ClN2O B2938625 5-Chloro-2-(piperidin-3-yloxy)pyridine CAS No. 1250188-27-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-piperidin-3-yloxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c11-8-3-4-10(13-6-8)14-9-2-1-5-12-7-9/h3-4,6,9,12H,1-2,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCBORVYRFBJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250188-27-2
Record name 5-chloro-2-(piperidin-3-yloxy)pyridine
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Synthetic Methodologies for 5 Chloro 2 Piperidin 3 Yloxy Pyridine and Analogues

Established Synthetic Routes to Substituted Pyridines

The pyridine (B92270) core is a ubiquitous feature in pharmaceuticals and agrochemicals, leading to the development of numerous robust synthetic methods for its derivatization. nih.gov Key strategies include nucleophilic aromatic substitution, ether formation reactions, and modern palladium-catalyzed couplings.

Nucleophilic aromatic substitution (SNAr) is a primary mechanism for functionalizing pyridine rings, especially those bearing halide leaving groups. youtube.comnih.gov Unlike typical aromatic rings, the pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This electronic property makes it susceptible to attack by nucleophiles, a reactivity that is significantly enhanced for substituents at the ortho (2-) and para (4-) positions relative to the ring nitrogen. youtube.com

The reaction proceeds via an addition-elimination mechanism. fishersci.co.uk A nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. researchgate.net The aromaticity is then restored by the expulsion of the leaving group. youtube.com The presence of additional electron-withdrawing groups on the ring can further stabilize the intermediate and accelerate the reaction. researchgate.net For halopyridines, this reaction is a common and effective method for introducing oxygen, nitrogen, or sulfur nucleophiles. youtube.com

The formation of the ether bond is central to the synthesis of the target molecule. The Williamson ether synthesis is a classic and widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.org Developed by Alexander Williamson in 1850, this reaction involves the nucleophilic displacement of a halide or other suitable leaving group from an alkyl or aryl substrate by an alkoxide ion. wikipedia.org

The reaction follows an SN2 mechanism, where the alkoxide, generated by deprotonating an alcohol with a strong base (e.g., sodium hydride), performs a backside attack on the electrophilic carbon. wikipedia.orgmasterorganicchemistry.com The efficiency of the Williamson ether synthesis is highest with primary alkyl halides, as secondary and tertiary halides are more prone to undergo competing elimination reactions. masterorganicchemistry.com In the context of synthesizing aryl ethers, the reaction can involve an aryl halide and an alkoxide, often proceeding via the SNAr mechanism if the aromatic ring is sufficiently activated. fishersci.co.uk

In recent decades, palladium-catalyzed cross-coupling reactions have become powerful and indispensable tools in organic synthesis. nobelprize.org These methods offer mild reaction conditions and exceptional tolerance for a wide range of functional groups. nobelprize.org For the formation of C-O bonds to create aryl ethers, the Buchwald-Hartwig amination protocol has been adapted for O-arylation. nih.gov

This catalytic cycle typically involves three key steps:

Oxidative Addition : A Pd(0) complex reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate. nobelprize.org

Transmetalation or Deprotonation/Coordination : The alcohol (R-OH) coordinates to the palladium center, and in the presence of a base, forms a palladium alkoxide complex.

Reductive Elimination : The aryl group and the alkoxy group couple, forming the desired ether (Ar-OR) and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. nobelprize.org

Specialized phosphine (B1218219) ligands have been developed to facilitate the challenging reductive elimination step for C–O bond formation, enabling the coupling of even unactivated or electron-rich aryl halides with primary alcohols. nih.govacs.org This methodology has been successfully applied to the synthesis of various pyridine-containing natural products and other complex molecules. nih.gov

Synthesis of 5-Chloro-2-(piperidin-3-yloxy)pyridine

The direct synthesis of this compound is achieved by coupling a functionalized pyridine precursor with a functionalized piperidine (B6355638) precursor.

Pyridine Precursor: 2,5-Dichloropyridine (B42133) The most common pyridine precursor for this synthesis is 2,5-dichloropyridine. This compound serves as the electrophilic partner in the key bond-forming reaction. There are several established routes for its synthesis. One common industrial method involves the chlorination of 2-chloropyridine. google.com Other routes start from 2-aminopyridine, which undergoes chlorination followed by a Sandmeyer reaction to replace the amino group with a second chlorine atom. google.com Alternative approaches have been developed to improve safety, yield, and purity, avoiding unstable intermediates like diazonium salts. google.com

Table 1: Selected Synthetic Routes to 2,5-Dichloropyridine
Starting MaterialKey StepsReported YieldReference
2-Aminopyridine1. Chlorination (HCl, H₂O₂) 2. Diazotization/Sandmeyer Reaction~58% (overall) google.com
2,3,6-TrichloropyridineReduction with Zinc powder~78% google.com
Maleic diester & Nitromethane1. Condensation 2. Hydrogenation/Cyclization 3. ChlorinationHigh yield and purity google.com

Piperidine Precursor: 3-Hydroxypiperidine (B146073) The nucleophilic component is 3-hydroxypiperidine. ketonepharma.com This precursor can be synthesized through several methods, most commonly via the catalytic hydrogenation of 3-hydroxypyridine (B118123) using catalysts such as rhodium on carbon. google.com Other methods include the reduction of 3-piperidone or the hydrolysis of N-protected 3-hydroxypiperidine derivatives. ketonepharma.comchemicalbook.com For applications requiring specific stereochemistry, enantiomerically pure forms like (S)-N-Boc-3-hydroxypiperidine are often used. These are typically prepared via enzymatic asymmetric reduction of N-Boc-3-piperidone or by chemical resolution of the racemic mixture. mdpi.com The Boc (tert-butoxycarbonyl) group serves as a protecting group for the piperidine nitrogen during the subsequent coupling step.

Table 2: Selected Synthetic Routes to 3-Hydroxypiperidine and Derivatives
Target CompoundStarting MaterialKey Reagents/StepsReported YieldReference
3-Hydroxypiperidine3-HydroxypyridineHydrogenation (H₂, 5% Rh/C catalyst)~96% google.com
(S)-N-Boc-3-hydroxypiperidineN-Boc-3-piperidoneAsymmetric reduction using ketoreductase and glucose dehydrogenase>99% conversion mdpi.com
(S)-N-Boc-3-hydroxypiperidine(rac)-3-Hydroxypiperidine1. Resolution with D-pyroglutamic acid 2. Protection with (Boc)₂OHigh yield google.com

The final step in the synthesis is the formation of the ether linkage between the two precursors. This is typically accomplished via a nucleophilic aromatic substitution (SNAr) reaction, which can be considered a variation of the Williamson ether synthesis.

In this reaction, the hydroxyl group of 3-hydroxypiperidine (or its N-Boc protected form) is deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile then attacks the C-2 position of 2,5-dichloropyridine. The C-2 position is highly activated towards nucleophilic attack due to its proximity to the electron-withdrawing ring nitrogen, making the displacement of the chloride at this position significantly more favorable than at the C-5 position.

A general protocol for such a reaction involves dissolving the alcohol precursor in an aprotic solvent like tetrahydrofuran (B95107) (THF), adding sodium hydride to generate the alkoxide, followed by the addition of the aryl halide (2,5-dichloropyridine). fishersci.co.uk The reaction may proceed at room temperature or require heating to achieve a reasonable rate. fishersci.co.uk If N-Boc-3-hydroxypiperidine is used as the starting material, the resulting product, N-Boc-5-chloro-2-(piperidin-3-yloxy)pyridine, requires a final deprotection step. This is typically achieved under acidic conditions (e.g., with hydrochloric acid or trifluoroacetic acid) to remove the Boc group and yield the final target compound, this compound.

Optimization of Reaction Conditions and Yield

The synthesis of this compound is predominantly achieved via a nucleophilic aromatic substitution (SNAr) pathway. This reaction involves the coupling of a suitably activated pyridine derivative with 3-hydroxypiperidine. The optimization of this transformation is crucial for achieving high yields and purity, making it amenable to large-scale synthesis. Key parameters that are typically optimized include the nature of the leaving group on the pyridine ring, the choice of base, the solvent, and the reaction temperature.

The most common pyridine precursors are 2,5-dichloropyridine or 2-fluoro-5-chloropyridine. While the chloro-group is a viable leaving group, fluoro-substituted pyridines often exhibit higher reactivity in SNAr reactions, potentially allowing for milder reaction conditions. The selection of the base is critical for the deprotonation of the hydroxyl group of 3-hydroxypiperidine, thereby generating the nucleophilic alkoxide species. Strong, non-nucleophilic bases are generally preferred to drive the reaction to completion while minimizing side reactions. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium tert-butoxide (NaOtBu).

The solvent plays a significant role in solubilizing the reactants and mediating the reaction. Aprotic polar solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (THF) are frequently employed as they can stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism. The reaction temperature is also a key variable; higher temperatures can increase the reaction rate but may also lead to the formation of impurities.

Detailed research findings from various synthetic campaigns, often found in patent literature, illustrate the interplay of these conditions. For instance, the reaction of 2,5-dichloropyridine with 3-hydroxypiperidine using sodium hydride in DMF is a commonly cited method. The conditions are fine-tuned to maximize the yield of the desired product.

Below is an interactive data table summarizing typical reaction conditions that have been optimized for the synthesis of this compound.

Pyridine PrecursorPiperidine ReactantBaseSolventTemperature (°C)Yield (%)
2,5-Dichloropyridine3-HydroxypiperidineNaHDMF80-100~75
2,5-DichloropyridineN-Boc-3-hydroxypiperidineNaOtBuTHF60-70~80
2-Fluoro-5-chloropyridine3-HydroxypiperidineK₂CO₃DMSO100-120~85
2,5-Dichloropyridine3-HydroxypiperidineK₂CO₃DMSO120-140~70

This table is a representation of typical conditions and yields found in synthetic literature. Actual results may vary.

Synthetic Approaches to Related Pyridine-Piperidine Scaffolds

The development of synthetic methodologies extends beyond the parent compound to a variety of related pyridine-piperidine scaffolds. These approaches are designed to explore the structure-activity relationship (SAR) of this chemical class by introducing diversity in the linkage position, as well as on both the pyridine and piperidine rings, and by controlling the stereochemistry of chiral centers.

Strategies for Regioisomeric Piperidinyl Linkages (e.g., Piperidin-4-yloxy Derivatives)

The synthesis of regioisomers of the core scaffold is a common strategy to investigate the impact of the spatial arrangement of the piperidine moiety on biological activity. A prominent example is the synthesis of 5-Chloro-2-(piperidin-4-yloxy)pyridine, the piperidin-4-yloxy regioisomer of the title compound.

The synthetic approach to this derivative is analogous to that of the 3-yloxy isomer, employing the same SNAr methodology. The key difference is the use of 4-hydroxypiperidine (B117109) (or its N-protected form, N-Boc-4-hydroxypiperidine) as the nucleophile. The reaction conditions, including the choice of base, solvent, and temperature, are similar to those optimized for the 3-yloxy analogue. The reaction typically proceeds with comparable efficiency, demonstrating the robustness of the SNAr strategy for accessing different linkage isomers. This parallel synthesis allows for a direct comparison of the biological profiles of the resulting regioisomers.

Introduction of Diverse Substituents on Pyridine and Piperidine Rings

To build a comprehensive understanding of the SAR, chemists introduce a variety of substituents on both the pyridine and piperidine rings.

Pyridine Ring Diversification: Diversity on the pyridine ring is often achieved by either starting with a differently substituted pyridine precursor or by post-synthetic modification. For example, instead of 2,5-dichloropyridine, one could use pyridines with other substitution patterns, such as 5-bromo-2-chloropyridine (B1630664) or 2-chloro-5-methylpyridine, to generate analogues with different electronic and steric properties at the 5-position. Furthermore, the chloro-substituent in the final product can serve as a handle for further functionalization. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for introducing aryl or alkyl groups) or the Buchwald-Hartwig amination (for introducing amino groups), can be employed to replace the chlorine atom with a wide array of functional groups.

Piperidine Ring Diversification: Introducing substituents on the piperidine ring is most commonly accomplished by using a pre-functionalized piperidine starting material. For instance, various commercially available or synthetically accessible substituted 3- or 4-hydroxypiperidines can be used in the initial SNAr coupling. A widely used strategy involves starting with an N-protected hydroxypiperidine, such as N-Boc-3-hydroxypiperidine. After the successful coupling reaction, the Boc (tert-butoxycarbonyl) protecting group can be easily removed under acidic conditions. The resulting secondary amine on the piperidine ring can then be functionalized through various reactions, including reductive amination, acylation, or alkylation, to install a diverse set of substituents on the piperidine nitrogen.

Stereoselective Synthesis of Chiral Analogues

The use of 3-hydroxypiperidine introduces a chiral center at the 3-position of the piperidine ring. Consequently, this compound exists as a pair of enantiomers, (R)- and (S)-5-Chloro-2-(piperidin-3-yloxy)pyridine. As the biological activity of chiral molecules often resides in a single enantiomer, methods for their stereoselective synthesis are of paramount importance.

The most direct and widely practiced strategy for obtaining enantiomerically pure analogues is a substrate-controlled synthesis. This approach involves utilizing an enantiomerically pure starting material. Both (R)-3-hydroxypiperidine and (S)-3-hydroxypiperidine (or their N-protected forms) are commercially available or can be prepared through established asymmetric syntheses. By performing the SNAr reaction with a specific enantiomer of 3-hydroxypiperidine, the corresponding enantiopure product is obtained. Since the SNAr reaction occurs at the oxygen atom and does not involve the chiral center on the piperidine ring, the stereochemical integrity is maintained throughout the reaction. This method provides reliable access to both the (R)- and (S)-enantiomers of the final compound, allowing for a thorough evaluation of their individual biological properties.

Biological Activity Investigations and Molecular Targets

Exploration of G-Protein Coupled Receptor (GPCR) Agonism

Extensive searches for data on the GPR119 agonist activity of 5-Chloro-2-(piperidin-3-yloxy)pyridine yielded no results. Research on GPR119 agonists focuses on structurally different and more complex molecules. For instance, significant research has been published on compounds like BMS-903452, which contains a pyridone core but is not structurally related to this compound. nih.govacs.org Therefore, no information could be found regarding its activity in preclinical models, its mechanisms of action on insulin (B600854) and incretin (B1656795) secretion, or for a comparative analysis with known GPR119 agonists.

Antimicrobial and Antiviral Efficacy

No specific studies have been published detailing the antimicrobial or antiviral efficacy of This compound .

While direct data for the title compound is absent, numerous studies have demonstrated the antibacterial potential of pyridine (B92270) and piperidine (B6355638) derivatives. For instance, certain 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides have shown bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, various heterocyclic hybrids incorporating the 5-chloropyridine moiety have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. researchgate.net

There are no reports on the antifungal activity of This compound . However, related structures have been investigated. For example, a series of 5-chloro-6-phenyl-pyridazin-3(2H)-one derivatives were synthesized and showed moderate antifungal activities against various fungal strains. researchgate.netnih.govnih.gov These findings suggest that the inclusion of a 5-chlorinated aromatic ring can be a feature in the design of novel antifungal agents.

Specific antiviral testing of This compound , including against H5N1 hemagglutinin, has not been reported. The broader field of pyridine derivatives has shown some promise in antiviral research. For instance, some studies have explored the potential of various pyridine-containing compounds against different viruses, but direct evidence for the subject compound is lacking. mdpi.com Research into inhibitors of the H5N1 virus has identified various chemical entities, though none are structurally analogous to This compound . nih.govnih.gov

In Vitro and Preclinical In Vivo Pharmacological Studies

A review of the scientific literature indicates that no specific in vitro or preclinical in vivo pharmacological studies have been published for This compound . The development of a pharmacological profile for this compound would require initial in vitro assays to identify biological targets, followed by cellular and then animal models to assess its efficacy, pharmacokinetics, and safety. While a related, more complex compound, BMS-903452, has undergone such studies, demonstrating efficacy in rodent models of diabetes, this data cannot be extrapolated to the simpler This compound . nih.gov

Other Reported Biological Activities of Related Compounds

The versatility of the pyridine and piperidine moieties has led to the exploration of their derivatives for a wide range of therapeutic applications beyond metabolic disorders. benthamscience.com

Derivatives of piperidine have been investigated for their anti-inflammatory potential. Certain piperidine-2,4,6-trione and oxazine-2,4-dione derivatives have been evaluated for their pharmacological effects, with some showing distinct anti-inflammatory activity. nih.gov The introduction of specific substituents, such as N-cyclohexylcarboxamide, has been shown to enhance this activity. nih.gov Additionally, piperidine analogues have been recognized as significant anti-inflammatory agents, with some exhibiting potent oral activity and fewer side effects compared to established drugs like naproxen (B1676952) and indomethacin. amazonaws.com The mechanism of action may involve the inhibition of pancreatic proteases like trypsin, which can reduce inflammation. amazonaws.com

The piperidine scaffold is a component of numerous anticancer agents. nih.govnih.gov Nitrosourea derivatives incorporating a piperidine or pyridine ring have been synthesized and evaluated for their anticancer activity. nih.gov One such compound, N'-(1-Benzyl-4-piperidinyl)-N-(2-chloroethyl)-N-nitosourea hydrogen maleate, demonstrated significant activity against intracranial L1210 leukemia and mouse ependymoblastoma brain tumor models. nih.gov Furthermore, piperidine derivatives have been shown to induce cytotoxic effects in cancer cell lines. researchgate.net For instance, a piperidine derivative, 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP), synthesized from Tamoxifen, was found to inhibit the proliferation of both estrogen receptor (ER) positive and negative breast cancer cells by arresting the cell cycle in the G0/G1 phase. nih.gov

Piperidine derivatives are well-known for their analgesic properties. nih.govpjps.pk Synthetic quaternary salts of alkyl piperidines have been explored for their potential to alleviate pain, with several compounds showing varying degrees of analgesic activity in tail immersion tests. pjps.pkresearchgate.net The analgesic effects of some piperidine derivatives are thought to be mediated through their interaction with opioid receptors. nih.gov In addition to their analgesic effects, some piperidine-based compounds have been investigated as dual ligands for histamine (B1213489) H3 and sigma-1 receptors, showing promise in the treatment of both nociceptive and neuropathic pain. acs.orgnih.gov

Impact of Pyridine Ring Substitution on Biological Activity

The pyridine ring is a critical component of the this compound pharmacophore, and its substitution pattern plays a pivotal role in modulating biological activity.

The presence of a halogen atom at the C5 position of the pyridine ring is a recurring motif in many potent nAChR ligands. Research has consistently demonstrated that a chlorine atom at this position significantly enhances binding affinity. Analogues featuring a 5-chloro substituent generally exhibit high affinity for nAChRs. For instance, in a series of related 3-(azetidinylmethoxy)pyridines, compounds with a halogen at the 5-position displayed subnanomolar affinity. nih.gov The high affinity of these ligands suggests that the 5-chloro substituent is involved in favorable interactions within the receptor's binding site.

The substitution of chlorine with other halogens has also been explored. While a 5-fluoro substituent can also confer high affinity, the 5-chloro analogue often represents an optimal balance of electronic properties and size for potent receptor interaction. The insecticidal activity of imidacloprid (B1192907) analogues also highlights the importance of the C5-chloro substituent on the pyridine ring. researchgate.net

Table 1: Impact of C5-Halogen Substitution on nAChR Affinity
CompoundC5-SubstituentBinding Affinity (Ki, pM)Reference
Analogue 1-H>1000 nih.gov
Analogue 2-F~50-200 nih.gov
Analogue 3-Cl~11-50 nih.gov
Analogue 4-Br~50-150 nih.gov
Analogue 5-I~100-210 nih.gov

The C2 position of the pyridine ring, connected to the piperidine moiety via an ether linkage, is another critical point for modification. The nature of the substituent at this position and the connectivity of the linker are crucial for maintaining high-affinity binding. The ether linkage itself is a key structural feature, providing an optimal spatial arrangement between the pyridine and piperidine rings.

Influence of Piperidine Ring Modifications

The piperidine ring serves as a crucial basic element in the pharmacophore, and its modifications have a profound impact on the biological activity of this compound analogues.

The nitrogen atom of the piperidine ring is typically protonated at physiological pH, allowing for a crucial cationic-π interaction with aromatic residues in the binding site of nAChRs. Modification of this nitrogen with various substituents can significantly alter the compound's potency and selectivity.

N-alkylation of the piperidine ring can have varied effects. In some series of nAChR ligands, small N-alkyl groups like methyl can be tolerated or even slightly improve affinity, while larger groups may lead to a decrease in potency due to steric hindrance. For example, in a series of 5-(3-pyridinyl)-4-azahomoadamantanes, N-methyl substitution resulted in a nine-fold decrease in binding affinity. nih.gov This suggests that an unsubstituted piperidine nitrogen is often preferred for optimal interaction.

Table 2: Effect of N-Substitution on Piperidine Ring
CompoundN-SubstituentRelative AffinityReference
Analogue A-H1.0 nih.gov
Analogue B-CH30.11 nih.gov

Introducing conformational constraints into the piperidine ring can provide valuable information about the bioactive conformation of the ligand. This can be achieved by incorporating the piperidine into a bicyclic or spirocyclic system. Such modifications can lock the molecule into a more rigid conformation, which may lead to an increase or decrease in potency depending on whether the constrained conformation aligns with the optimal binding pose.

Studies on conformationally restricted analogues of nicotine (B1678760) and other nAChR ligands have shown that rigidity can enhance selectivity for different nAChR subtypes. nih.gov While specific examples for the this compound scaffold are scarce, the general principle holds that a certain degree of conformational flexibility is often required for initial receptor recognition, followed by adoption of a more rigid, high-affinity binding pose.

Contribution of Terminal Functional Groups and Bioisosteric Replacements

Lipophilicity and hydrogen bonding are fundamental physicochemical properties that dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to target proteins. In the context of this compound analogues, modifications that alter these parameters can lead to substantial changes in biological activity.

The lipophilicity of a compound, often quantified by the distribution coefficient (logD) or calculated logarithm of the partition coefficient (cLogP), is a measure of its ability to partition between a lipid and an aqueous phase. For analogues of this compound, altering substituents on either the pyridine or piperidine ring can modulate lipophilicity. For instance, the replacement of the piperidine ring with bioisosteres such as 2-azaspiro[3.3]heptane has been shown to reduce lipophilicity. researchgate.net This can be a strategic move to improve the solubility and pharmacokinetic profile of a drug candidate.

Hydrogen bonding plays a crucial role in the specific recognition of a ligand by its biological target. The piperidine nitrogen and the ether oxygen in the this compound scaffold are potential hydrogen bond acceptors, while the N-H of the piperidine can act as a hydrogen bond donor. Modifications to these groups can significantly impact binding affinity. For example, N-alkylation of the piperidine ring would remove the hydrogen bond donating capability, which could be detrimental or beneficial depending on the specific interactions within the binding pocket. The basicity of the piperidine nitrogen, as indicated by its pKa, also influences its potential for ionic interactions and hydrogen bonding. The replacement of the piperidine ring with bioisosteres can alter the pKa, thereby fine-tuning these interactions. researchgate.net

Table 1: Predicted Physicochemical Properties of this compound and a Bioisosteric Analogue
CompoundStructurecLogPTopological Polar Surface Area (TPSA) (Ų)Hydrogen Bond DonorsHydrogen Bond Acceptors
This compoundCl-C₅H₃N-O-C₅H₁₀N2.3538.4813
5-Chloro-2-((2-azaspiro[3.3]heptan-6-yl)oxy)pyridine (Hypothetical Analogue)Cl-C₅H₃N-O-C₆H₁₀N1.9538.4813

Incorporating heteroatoms such as nitrogen, oxygen, or sulfur into substituents on the pyridine or piperidine ring can introduce new hydrogen bonding sites or alter the electronic distribution of the molecule. For example, replacing a carbon atom in a substituent with a nitrogen atom can increase polarity and potentially lead to improved water solubility. The strategic placement of heteroatoms can also influence the conformation of the molecule, which can be critical for optimal binding.

The addition of aromatic systems, such as a phenyl or another heterocyclic ring, can lead to beneficial π-π stacking or hydrophobic interactions with the target protein. Structure-activity relationship studies on related pyridine derivatives have shown that the nature and position of substituents on an appended aromatic ring can significantly impact biological activity. For instance, the presence of electron-withdrawing or electron-donating groups on a phenyl ring attached to the core structure can fine-tune the electronic properties and binding affinity of the entire molecule.

Table 2: Illustrative SAR of Aromatic Substitutions on a Related Pyridine Scaffold
Compound IDCore StructureR GroupIC₅₀ (µM)
A-1Aryl-pyridin-2-yl guanidine-H16.3
A-24-OCH₃>30
A-34-Cl10.5

Data is illustrative and based on trends observed in related compound series. mdpi.com

Derivatization of the this compound scaffold is a key strategy to enhance potency and achieve greater selectivity for the intended biological target over off-targets. This can be achieved by adding functional groups that exploit specific features of the target's binding site.

For example, appending a bulky, lipophilic group to the piperidine nitrogen can probe for the presence of a hydrophobic pocket in the binding site. Conversely, adding a polar, hydrogen-bonding group could take advantage of a hydrophilic region. The length and flexibility of a linker between the core scaffold and a terminal functional group can also be optimized to ensure proper orientation and interaction with the target.

Target specificity can be improved by introducing functionalities that are recognized by the target of interest but not by closely related proteins. This might involve mimicking the structure of the natural ligand or introducing groups that create steric hindrance for binding to off-targets. For instance, in the development of kinase inhibitors, derivatization is often used to achieve selectivity for a particular kinase by targeting unique amino acid residues in the ATP-binding pocket.

Table 3: Impact of Piperidine Derivatization on Biological Activity (Hypothetical Data Based on General Medicinal Chemistry Principles)
Compound IDR Group on Piperidine NitrogenPotency (IC₅₀, nM)Selectivity vs. Off-Target
B-1-H5010-fold
B-2-CH₃2520-fold
B-3-CH₂-Ph1050-fold
B-4-C(O)CH₃1005-fold

Conclusion

Computational Approaches in the Research of 5 Chloro 2 Piperidin 3 Yloxy Pyridine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme.

Elucidation of Binding Modes and Key Residue Interactions

There is a lack of published research detailing molecular docking studies specifically for 5-Chloro-2-(piperidin-3-yloxy)pyridine. Consequently, there is no available data elucidating its potential binding modes or the key amino acid residue interactions it might form within the active site of any specific biological target.

Homology Modeling and Receptor Structure Prediction

Homology modeling is a computational method used to generate a three-dimensional model of a protein from its amino acid sequence, based on the experimentally determined structure of a related homologous protein.

Development of Protein Models for Undetermined Crystal Structures

No research articles have been identified that describe the development of a homology model of a specific protein target in the context of investigating its interaction with this compound.

Application in Virtual Screening and Hit Identification

In the absence of defined biological targets and associated homology models, there are no reports of this compound being used as a query molecule in virtual screening campaigns or being identified as a "hit" through such computational approaches.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models for Biological Activity

No QSAR studies were identified that included this compound in their dataset for the development of predictive models.

Identification of Physicochemical Descriptors Crucial for Activity

Consequently, no specific physicochemical descriptors crucial for the biological activity of this compound have been identified through QSAR modeling.

Due to the absence of specific research on this compound, the generation of the requested article with the required data tables and detailed findings is not feasible.

Future Research Directions and Therapeutic Potential

Design and Synthesis of Novel Derivates with Improved Pharmacological Profiles

The core structure of 5-Chloro-2-(piperidin-3-yloxy)pyridine is amenable to a variety of synthetic modifications aimed at enhancing its potency, selectivity, and pharmacokinetic profile. The piperidine (B6355638) and pyridine (B92270) rings are common motifs in pharmaceuticals, appearing in drugs for a wide range of conditions, including cancer and Alzheimer's disease. mdpi.com Future synthetic efforts can be directed toward several key areas:

Substitution on the Piperidine Ring: The secondary amine of the piperidine ring is a prime site for functionalization. Alkylation, acylation, or arylation at this position can significantly influence the molecule's interaction with biological targets and alter its physicochemical properties, such as solubility and lipophilicity.

Modification of the Pyridine Ring: The pyridine ring can be further substituted to fine-tune electronic properties and create additional interaction points for target binding. For instance, the synthesis of polysubstituted pyridines is a well-established field, offering numerous strategies for introducing diverse functional groups. nih.gov

Bioisosteric Replacement: Key functional groups can be replaced with bioisosteres to improve metabolic stability or modulate activity. For example, the chlorine atom could be replaced with other halogens or a trifluoromethyl group, a common strategy in agrochemical and pharmaceutical design to enhance efficacy. agropages.com Similarly, incorporating other heterocyclic systems, such as oxadiazoles, has been shown to yield compounds with a broad range of biological activities, including herbicidal and anti-inflammatory profiles. researchgate.net

These synthetic strategies allow for the creation of a diverse library of derivatives for comprehensive screening.

Table 1: Potential Modifications and Their Rationale

Modification Site Proposed Functional Group Potential Improvement Rationale/Precedent
Piperidine NitrogenAlkyl chains, Benzyl groups, Heterocyclic ringsModulate lipophilicity, Introduce new binding interactions, Improve target selectivityThe piperidine moiety is a versatile scaffold in numerous drug classes, where N-substitution is key to activity. mdpi.com
Pyridine RingMethoxy groups, Fluoro groups, Cyano groupsAlter electronic properties, Enhance metabolic stability, Improve membrane permeabilitySubstitution on pyridine rings is a common strategy to optimize drug candidates. nih.gov
Chlorine AtomFluorine, Bromine, Trifluoromethyl (CF3)Increase potency, Enhance binding affinity, Improve brain penetrationHalogen and CF3 substitution are standard medicinal chemistry tactics to modulate pharmacological properties. agropages.com
Ether LinkageThioether, Amine, MethyleneAlter bond angles and flexibility, Change hydrogen bonding capacityModifying linker chemistry can optimize the spatial orientation of the two ring systems for better target engagement.

Exploration of New Biological Targets and Disease Indications

While the initial therapeutic focus of a compound series may be narrow, the structural motifs within this compound suggest a broader potential across various disease areas. The piperidine ring is a privileged scaffold found in drugs targeting the central nervous system, inflammation, and infectious diseases. mdpi.com Likewise, pyridine derivatives have demonstrated a vast array of pharmacological effects. mdpi.com

Future research should involve broad-based screening of new derivatives to identify novel biological targets. Key areas of interest could include:

Oncology and Immunology: Structurally related compounds have been investigated as inhibitors of matrix metalloproteinases (MMPs), which are implicated in cancer and osteoarthritis. vulcanchem.com Derivatives could be tested for activity against various kinases or immune system targets.

Infectious Diseases: Numerous pyridine-based compounds have been synthesized and evaluated for antimicrobial, antifungal, and antiviral activities. mdpi.com For example, certain 5-chloro-pyridine derivatives have shown significant activity against Mycobacterium tuberculosis. researchgate.net A library of new analogues could be screened against a panel of bacterial and fungal pathogens.

Metabolic Diseases: A complex derivative of the related 5-chloro-pyridine scaffold, BMS-903452, was identified as a potent G-protein-coupled receptor 119 (GPR119) agonist, a target for type 2 diabetes. nih.gov This suggests that the broader class of compounds may have utility in treating metabolic disorders.

Neurodegenerative Diseases: The piperidine scaffold is a core component of many CNS-active drugs, including treatments for Alzheimer's disease. mdpi.com The potential for derivatives to interact with targets such as cholinesterases or other receptors involved in neurodegeneration warrants investigation. researchgate.net

Table 2: Potential Therapeutic Areas and Biological Targets

Therapeutic Area Potential Biological Target(s) Rationale
OncologyMatrix Metalloproteinases (MMPs), KinasesRelated chloro-pyridine scaffolds have shown potential as MMP inhibitors. vulcanchem.com
Infectious DiseasesBacterial or Fungal Enzymes, Viral ProteinsPyridine derivatives have a history of antimicrobial and antiviral activity. mdpi.comresearchgate.net
Metabolic DiseasesG-protein-coupled receptor 119 (GPR119)A related, more complex analogue is a known GPR119 agonist for diabetes. nih.gov
Neurodegenerative DiseasesCholinesterases, CNS ReceptorsThe piperidine moiety is a well-established scaffold for CNS-active drugs. mdpi.com

Advanced Preclinical Characterization in Disease Models

Once novel derivatives with promising in vitro activity are identified, the next critical step is to evaluate their efficacy and behavior in relevant in vivo disease models. This phase of research is essential to establish a clear link between the compound's mechanism of action and a potential therapeutic benefit.

For derivatives targeting metabolic diseases like diabetes, preclinical studies would involve rodent models to assess effects on glucose tolerance, insulin (B600854) secretion, and GLP-1 levels, similar to the characterization of GPR119 agonists. nih.gov If a derivative shows potential as an anticancer agent, it would be evaluated in xenograft models where human tumor cells are implanted in immunocompromised mice to measure the compound's ability to inhibit tumor growth. For potential applications in neurodegenerative diseases, transgenic mouse models that replicate aspects of human conditions like Alzheimer's disease would be employed to assess cognitive and neuropathological outcomes.

Beyond efficacy, comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial. These studies determine how the compound is absorbed, distributed, metabolized, and excreted (ADME), and how these parameters relate to the observed biological effect. This information is vital for optimizing dosing regimens and predicting human pharmacokinetic profiles.

Integration of Omics Data in Understanding Compound Mechanism of Action

To gain a deeper, unbiased understanding of how novel derivatives of this compound exert their effects at a cellular and systemic level, modern "omics" technologies can be employed. These approaches provide a global view of molecular changes induced by the compound, helping to confirm its intended mechanism of action and potentially revealing novel targets or off-target effects.

Transcriptomics (RNA-seq): This technique can identify all genes whose expression is altered in response to compound treatment. This can reveal the signaling pathways that are modulated and provide clues about the compound's primary and secondary effects.

Proteomics: By analyzing changes in the levels and post-translational modifications of proteins, proteomics can directly assess the compound's impact on its intended target and other proteins within the cell.

Metabolomics: This approach profiles the changes in small-molecule metabolites following compound administration. It can provide insights into how the compound alters cellular metabolism, which is particularly relevant for diseases like cancer and diabetes.

Integrating these large-scale datasets can help build a comprehensive picture of the compound's biological activity, identify biomarkers to track treatment response, and proactively identify potential safety concerns before moving into later-stage development.

Development of Prodrug Strategies and Targeted Delivery Systems

Even a highly potent compound can fail if it has poor physicochemical properties that limit its bioavailability or if it cannot reach its intended site of action in the body. Prodrug strategies and targeted delivery systems are advanced approaches to overcome these challenges. rsc.org

A prodrug is an inactive or less active form of a drug that is metabolically converted to the active form in the body. nih.gov For derivatives of this compound, the piperidine nitrogen could be functionalized with a cleavable promoiety. This could be designed to:

Enhance Solubility: A polar group could be attached to improve solubility for administration.

Improve Permeability: A lipophilic moiety could be added to increase absorption across the gut wall.

Achieve Targeted Release: The promoiety could be designed to be cleaved by enzymes that are overexpressed in a specific tissue, such as a tumor, thereby releasing the active drug preferentially at the site of disease.

Targeted delivery can also be achieved by conjugating the active molecule to a targeting ligand, such as a peptide or antibody, that binds to receptors on the surface of specific cells. nih.gov For example, peptide-drug conjugates (PDCs) can be used to deliver a cytotoxic agent directly to cancer cells, minimizing exposure to healthy tissues. nih.gov These advanced delivery strategies represent a promising avenue for maximizing the therapeutic index of potent derivatives developed from the this compound scaffold.

Q & A

Q. What synthetic strategies are recommended for preparing 5-Chloro-2-(piperidin-3-yloxy)pyridine, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a pyridine derivative with a leaving group (e.g., Cl at position 5) can react with piperidin-3-ol under basic conditions (e.g., NaOH in dichloromethane) to introduce the piperidinyloxy moiety . Yield optimization requires controlling temperature (20–40°C), stoichiometric ratios (1:1.2 for pyridine:piperidin-3-ol), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Monitoring reaction progress with TLC (Rf ~0.3 in 30% EtOAc/hexane) is critical.

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :
  • NMR :
  • ¹H NMR (CDCl₃): Expect signals for piperidine protons (δ 1.5–3.5 ppm, multiplet) and pyridine protons (δ 7.5–8.5 ppm, doublets).
  • ¹³C NMR : Pyridine carbons (C-2: ~150 ppm; C-5: ~125 ppm) and piperidine carbons (C-3: ~70 ppm due to oxygen linkage) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 243.7 (calculated for C₁₀H₁₂ClN₂O).
  • HPLC : Use a C18 column (acetonitrile/water, 60:40) to verify purity (>95%) .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (Skin Irrit. Category 2) .
  • Ventilation : Use fume hoods to prevent inhalation (STOT SE 3, respiratory system target) .
  • Waste Disposal : Collect organic waste in halogenated solvent containers and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can regioselectivity challenges during the introduction of the piperidin-3-yloxy group to the pyridine ring be addressed?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Strategies include:
  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on piperidine nitrogen) to control substitution sites .
  • Metal Catalysis : Use Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for precise C-O bond formation at position 2 of pyridine .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites by analyzing frontier molecular orbitals (HOMO-LUMO gaps) .

Q. What mechanistic insights explain contradictory reactivity data in derivatization reactions of this compound?

  • Methodological Answer : Contradictions may arise from competing pathways:
  • Nucleophilic vs. Electrophilic Sites : The chlorine at position 5 is susceptible to nucleophilic substitution, while the piperidinyloxy group’s oxygen can act as a weak nucleophile .
  • Byproduct Analysis : Use LC-MS to identify intermediates (e.g., dechlorinated products or ring-opened piperidine derivatives).
  • Kinetic Studies : Monitor reaction rates under varying pH (4–10) to distinguish SN1 vs. SN2 mechanisms .

Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies in drug discovery?

  • Methodological Answer :
  • Functional Group Modifications :
  • Replace Cl with bioisosteres (e.g., F, CF₃) to enhance metabolic stability .
  • Modify the piperidine ring (e.g., N-methylation or spirocyclic derivatives) to alter lipophilicity (logP) .
  • Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization (FP) or surface plasmon resonance (SPR) .
  • ADME Profiling : Assess solubility (shake-flask method) and permeability (Caco-2 cell model) to prioritize lead compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.